molecular formula C24H25N5O3S2 B4920696 ETHYL 2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4920696
M. Wt: 495.6 g/mol
InChI Key: OIWABTZPGPEYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of triazinoindole derivatives. . The structure of this compound includes a triazinoindole core, which is fused with a cyclopentathiophene ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of ETHYL 2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the triazinoindole core. This core can be synthesized through the condensation of isatins with thiosemicarbazide, followed by cyclization . The cyclopentathiophene ring is then introduced through a series of reactions involving thiophene derivatives and appropriate reagents under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis .

Comparison with Similar Compounds

ETHYL 2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other triazinoindole derivatives, such as:

This compound stands out due to its unique combination of structural features, which contribute to its diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

ethyl 2-[[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-3-12-29-16-10-6-5-8-14(16)20-21(29)26-24(28-27-20)33-13-18(30)25-22-19(23(31)32-4-2)15-9-7-11-17(15)34-22/h5-6,8,10H,3-4,7,9,11-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWABTZPGPEYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCC5)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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